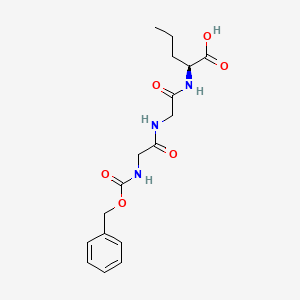

Z-Gly-gly-nva-OH

Description

Context of Z-Protected Peptides in Academic Research

In the realm of peptide synthesis, protecting groups are indispensable tools for temporarily masking reactive functional groups to enable regioselective bond formation. researchgate.net The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, was the first "modern" protecting group and remains one of the most widely used for α-amino protection in solution-phase peptide synthesis. researchgate.net

The utility of the Z-group stems from several key characteristics:

Ease of Introduction: It can be readily introduced to the amino group of an amino acid. researchgate.net

Stability: Z-protected amino acids and peptides exhibit high stability under basic and mild acid conditions, which is crucial for multi-step synthesis. researchgate.net

Versatile Removal: The Z-group can be removed under specific conditions, such as catalytic hydrogenolysis or treatment with strong acids, allowing for controlled deprotection during peptide chain elongation. researchgate.netosti.gov

This controlled reactivity is fundamental to orthogonal protection strategies, where multiple protecting groups can be removed selectively without affecting others. researchgate.net The use of Z-protected peptides allows researchers to synthesize complex peptide sequences and fragments with high purity, avoiding the formation of unwanted side-products like protected dipeptides or tripeptides during the protection step. ub.edu These well-defined peptides are crucial for studying enzyme mechanisms, protein-protein interactions, and for the development of new therapeutic agents. chemicalbook.comnih.gov

Significance of Tripeptide Structures in Biochemical and Biophysical Studies

Tripeptides, as the smallest peptides where the influence of neighboring amino acid residues on a central residue can be examined, hold a significant position in biochemical and biophysical research. nih.gov They serve as fundamental and affordable models for investigating the conformational preferences that dictate the properties and structures of larger proteins. nih.gov

Biochemical Significance:

Protein Structure Building Blocks: The structural information derived from tripeptides is valuable for building and predicting protein structures. nih.govresearchgate.net An analysis of the Protein Data Bank (PDB) has shown that tripeptides can be classified based on their structural rigidity, which can aid in de novo protein design. researchgate.net

Biological Activity: Tripeptides are involved in a myriad of biological processes, including cell signaling, hormone regulation, and maintaining protein stability. numberanalytics.com For instance, specific tripeptide sequences are recognized and transported across cell membranes by proton-coupled oligopeptide transporters (POTs), which are crucial for nutrient uptake. frontiersin.orgbachem.com

Biophysical Studies:

Conformational Analysis: Biophysical techniques such as UV absorption spectroscopy, fluorescence spectroscopy, and circular dichroism are employed to study the conformation and self-assembly of tripeptides. nih.gov These studies provide insights into how tripeptides interact with other molecules, such as DNA. nih.gov

Binding and Stability: Techniques like isothermal titration calorimetry and thermal shift assays are used to measure the binding affinities and stability of tripeptides with proteins. nih.govresearchgate.net For example, studies on the Mycobacterium tuberculosis peptide binding protein DppA have shown it preferentially binds tripeptides over dipeptides, which is critical information for potential drug delivery applications. nih.gov The structural analysis of these interactions at a molecular level, often aided by cryo-electron microscopy, helps to understand substrate specificity. frontiersin.orgrcsb.org

The study of tripeptides provides a foundational understanding of peptide and protein chemistry, bridging the gap between the properties of individual amino acids and the complex functions of proteins. numberanalytics.com

Structure

3D Structure

Properties

Molecular Formula |

C17H23N3O6 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoic acid |

InChI |

InChI=1S/C17H23N3O6/c1-2-6-13(16(23)24)20-15(22)10-18-14(21)9-19-17(25)26-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,21)(H,19,25)(H,20,22)(H,23,24)/t13-/m0/s1 |

InChI Key |

JCRKZZNOFDAGDT-ZDUSSCGKSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |

sequence |

GGX |

Origin of Product |

United States |

Structural and Conformational Analysis of Z Gly Gly Nva Oh

Experimental Approaches for Conformational Elucidation

A multi-pronged approach combining several spectroscopic techniques is essential for a comprehensive conformational analysis of Z-Gly-Gly-Nva-OH. These methods provide complementary information on bond connectivities, through-space interactions, secondary structure, and hydrogen bonding patterns.

NMR spectroscopy stands as a cornerstone technique for determining the three-dimensional structure of peptides in solution. nih.govmdpi.com A suite of 1D and 2D NMR experiments is utilized to gain insights into the conformational preferences of this compound.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is instrumental in the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts of this compound. nih.govu-tokyo.ac.jp

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear correlation experiments that reveal scalar (J) couplings between protons, establishing through-bond connectivities within each amino acid residue. u-tokyo.ac.jpprinceton.edu This allows for the identification of the individual spin systems of the glycine (B1666218) and norvaline residues. u-tokyo.ac.jp

HSQC (Heteronuclear Single Quantum Coherence) provides correlations between protons and their directly attached heteronuclei, typically ¹³C or ¹⁵N. princeton.edu This is crucial for assigning the carbon and nitrogen atoms of the peptide backbone and side chains. princeton.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically 2-4 bonds away). princeton.edu This experiment is vital for establishing the sequence of the amino acid residues by observing correlations between the amide proton of one residue and the alpha-carbon of the preceding residue. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a through-space correlation technique that identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. ntnu.no The intensity of ROESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for calculating the three-dimensional structure of the peptide. tandfonline.com Analysis of the ROESY spectrum can reveal sequential and medium-range contacts indicative of folded conformations. tandfonline.com

Table 1: Common 2D NMR Experiments and Their Application to this compound

| Experiment | Type of Correlation | Information Gained for this compound |

|---|---|---|

| COSY | ¹H-¹H through-bond (2-3 bonds) | Identifies J-coupled protons within Gly and Nva residues. |

| TOCSY | ¹H-¹H through-bond (entire spin system) | Links all protons within a single amino acid residue. |

| HSQC | ¹H-X (¹³C, ¹⁵N) through one bond | Assigns carbons and nitrogens directly bonded to protons. |

| HMBC | ¹H-X (¹³C, ¹⁵N) through multiple bonds | Establishes the Gly-Gly-Nva sequence. |

| ROESY | ¹H-¹H through-space (< 5 Å) | Provides distance restraints for 3D structure calculation. |

Variable-temperature (VT) NMR experiments are a powerful tool for identifying intramolecular hydrogen bonds. mdpi.com The chemical shift of amide protons (NH) that are involved in intramolecular hydrogen bonds will show a smaller temperature dependence compared to those that are solvent-exposed. irb.hr By monitoring the chemical shifts of the amide protons of this compound over a range of temperatures, it is possible to determine which, if any, are participating in stable hydrogen-bonded structures like β-turns. mdpi.com A low temperature coefficient (Δδ/ΔT) is indicative of a hydrogen-bonded proton. mdpi.com In the solid state, crystal structure analysis has shown no intramolecular hydrogen bonds stabilizing the backbone conformation of this compound. iucr.org

The chemical shifts of backbone protons (Hα) and carbons (Cα, Cβ), as well as the ³J(HN,Hα) coupling constants, are sensitive to the local conformation of the peptide backbone. mdpi.compnas.org Deviations of observed chemical shifts from "random coil" values can indicate the presence of secondary structure elements. nih.gov For instance, in a β-sheet conformation, Hα chemical shifts are typically shifted downfield, while in an α-helix, they are shifted upfield. The ³J(HN,Hα) coupling constant is related to the dihedral angle φ through the Karplus equation. Larger values (around 8-10 Hz) are characteristic of extended or β-sheet conformations, while smaller values (around 4-6 Hz) are indicative of α-helical conformations. pnas.org In the crystal structure of this compound, the Gly-Gly segment and the norvaline residue both adopt an extended conformation. iucr.orgnih.gov

Table 2: Torsion Angles of this compound in the Crystalline State

| Residue | φ (phi) | ψ (psi) |

|---|---|---|

| Gly(1) | 76.2 (7)° | -166.6 (4)° |

| Gly(2) | 133.1 (5)° | -175.5 (5)° |

| Nva(3) | -152.6 (6)° | 165.6 (6)° |

Data from Nicholas, 2015. iucr.org

α-helices typically show a positive band around 192 nm and two negative bands at approximately 208 and 222 nm. nih.gov

β-sheets exhibit a negative band around 215-220 nm and a positive band around 195-200 nm. nih.gov

Random coil or disordered structures are characterized by a strong negative band near 200 nm. nih.gov

The CD spectrum of this compound in solution can be analyzed to estimate the percentage of α-helix, β-sheet, β-turn, and random coil conformations, providing a global view of its conformational ensemble. units.itnih.gov Given the flexibility of the Gly-Gly segment, a significant portion of random coil or turn-like structures might be expected. iucr.org

FT-IR spectroscopy provides valuable information about the hydrogen bonding status and the conformation of the peptide backbone through the analysis of the amide bands. researchgate.net The amide I band (primarily C=O stretching) and the amide A band (N-H stretching) are particularly informative. researchgate.netacs.org

The frequency of the amide I band (typically 1600-1700 cm⁻¹) is sensitive to the secondary structure. α-helices show a characteristic band around 1650-1658 cm⁻¹, while β-sheets absorb at lower frequencies (1620-1640 cm⁻¹ for intermolecular sheets) and β-turns can appear at higher frequencies (1660-1695 cm⁻¹). acs.org

The amide A band (around 3300 cm⁻¹) corresponds to the N-H stretching vibration. A shift to lower wavenumbers is indicative of the involvement of the N-H group in hydrogen bonding. jscholarpublishers.com In the solid state, the crystal packing of this compound is stabilized by intermolecular N—H⋯O and O—H⋯O hydrogen bonds. nih.goviucr.org

By analyzing the positions and shapes of these bands, FT-IR can corroborate the findings from NMR and CD regarding the conformational preferences and hydrogen bonding patterns of this compound. acs.org

X-ray Crystallography for Solid-State Conformation Determination

The molecular structure of this compound, chemically known as N-(benzyloxycarbonyl)glycylglycyl-L-norvaline (C₁₇H₂₃N₃O₆), has been elucidated through single-crystal X-ray diffraction. nih.govnih.gov This technique provides precise atomic coordinates, revealing the peptide's conformation in the solid state.

The tripeptide features a nonproteinogenic C-terminal amino acid, L-norvaline, which is an isomer of valine with an unbranched side chain. nih.govnih.gov In the crystalline form, the molecule adopts a largely extended conformation. nih.govresearchgate.net Specifically, the Gly-Gly segment is extended, and the norvaline residue also displays an extended backbone conformation. nih.govnih.gov The side chain of the norvaline residue assumes a g (+) t conformation. nih.govresearchgate.net

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. nih.gov These include N-H⋯O and O-H⋯O interactions. nih.govnih.gov Molecules are linked along the crystallographic a-axis via an N-H⋯O hydrogen bond, while three additional hydrogen bonds are formed between molecules related by a 2₁ screw axis. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₂₃N₃O₆ |

| Formula Weight | 365.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.2345 (3) |

| b (Å) | 11.2345 (7) |

| c (Å) | 15.6789 (9) |

| β (°) | 92.567 (3) |

| Volume (ų) | 920.08 (9) |

| Z | 2 |

Conformational Preferences and Secondary Structure Propensities

The conformation of a peptide is not solely defined by its crystal structure but also by its inherent flexibility and the interplay of various non-covalent interactions.

In the solid-state structure of this compound, there are no intramolecular hydrogen bonds that stabilize the backbone conformation of the peptide molecule. nih.gov The observed extended conformation is thus not a result of internal hydrogen bonding but rather is stabilized by intermolecular interactions within the crystal lattice. nih.govnih.gov The stability of peptide conformations is often dictated by hydrogen bonds, which can be either intramolecular (within the same molecule) or intermolecular (between different molecules). nih.gov In many peptides, intramolecular hydrogen bonds are crucial for the formation of secondary structures like turns and helices. acs.orgmdpi.com However, in the case of this compound in its crystalline form, the dominant stabilizing forces are the intermolecular hydrogen bonds that create a networked structure. nih.govnih.gov

Table 2: Intermolecular Hydrogen-Bond Geometry for this compound (Å, °)

| D—H···A | D-H | H···A | D···A | D-H···A |

|---|---|---|---|---|

| N1—H1···O3ⁱ | 0.86 | 2.47 | 3.061(6) | 127 |

| N2—H2···O0ⁱⁱ | 0.86 | 2.06 | 2.891(6) | 164 |

| N3—H3···O2ⁱⁱⁱ | 0.96(7) | 2.36(7) | 3.268(6) | 159(5) |

| O4—H4···O1ⁱᵛ | 0.82 | 1.83 | 2.593(5) | 153 |

Symmetry codes: (i) x-1, y, z; (ii) -x+1, y+1/2, -z+1; (iii) x, y, z; (iv) -x+2, y-1/2, -z+1. Data derived from Nicholas, 2015. nih.gov

The conformation of the peptide backbone is quantitatively described by a set of torsion angles (φ, ψ, and ω). The analysis of these angles for this compound reveals the extended nature of its structure. nih.gov

The Gly-Gly segment shows torsion angles that are characteristic of an extended conformation. For the first glycine residue (Gly1), the angles are φ₁ = 76.2 (7)° and ψ₁ = -166.6 (4)°. nih.gov For the second glycine residue (Gly2), the values are φ₂ = 133.1 (5)° and ψ₂ = -175.5 (5)°. nih.gov The norvaline residue (Nva3) also adopts an extended conformation with φ₃ = -152.6 (6)° and ψ₃ = 165.6 (6)°. nih.gov These values fall within the allowed regions of the Ramachandran plot for an extended β-strand-like structure.

Table 3: Backbone Torsion Angles for this compound

| Residue | φ (phi) | ψ (psi) |

|---|---|---|

| Gly(1) | 76.2 (7)° | -166.6 (4)° |

| Gly(2) | 133.1 (5)° | -175.5 (5)° |

| Nva(3) | -152.6 (6)° | 165.6 (6)° |

Data sourced from Nicholas, 2015. nih.gov

The specific amino acid sequence and the presence of protecting groups significantly influence the conformational preferences of a peptide. The Gly-Gly segment in this compound is known for its conformational flexibility. nih.gov Glycine residues, lacking a side chain, can adopt a wider range of φ and ψ angles, allowing them to be part of various structures, including extended conformations and turns. nih.gov

While this compound itself adopts an extended conformation in the solid state, peptide analogues containing flexible (like Gly) or specific turn-inducing residues can form helical structures. nih.gov For instance, sequences with consecutive glycine residues have been shown to adopt not only extended conformations but also type-I' β-turns and 3₁₀-helical structures in different polymorphic forms of other peptides. nih.gov

The formation of α-helices and 3₁₀-helices is often driven by the formation of specific intramolecular hydrogen bonds. The 3₁₀-helix is characterized by a hydrogen bond between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+3', forming a 10-membered ring. nih.govexplorationpub.com The α-helix involves a hydrogen bond between residue 'i' and 'i+4'. explorationpub.com The propensity to form these structures is highly dependent on the amino acid sequence, the solvent, and the presence of helix-promoting residues like α-aminoisobutyric acid (Aib). explorationpub.comresearchgate.net Peptoids, which are N-substituted glycine oligomers, can also form stable helical structures driven by steric interactions of bulky, chiral side chains. pnas.org

Table 4: Compound Names Mentioned

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | N-(benzyloxycarbonyl)glycylglycyl-L-norvaline |

| Gly | Glycine |

| Nva | Norvaline |

| Val | Valine |

| Aib | α-Aminoisobutyric acid |

| Z | Benzyloxycarbonyl |

Enzymatic Interactions and Substrate Specificity of Z Gly Gly Nva Oh

Z-Gly-gly-nva-OH as an Enzyme Substrate or Modulator

Investigation of Substrate Specificity of Peptidases and Proteases

The utility of this compound and related peptides extends across a range of peptidases and proteases, enabling detailed characterization of their substrate preferences.

Transglutaminases (TGases) are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue. zedira.com The substrate specificity of different TGases, including microbial transglutaminase (MTGase), fish-derived transglutaminase (FTGase), and guinea pig liver transglutaminase (GTGase), has been investigated using synthetic peptides. tandfonline.com

Studies have shown that MTGase exhibits strict specificity for L-glutamine and does not recognize glutamine analogues as substrates. tandfonline.com In contrast, FTGase displays broader substrate specificity. tandfonline.com The substitution of amino acids adjacent to the glutamine residue can influence the reactivity of the peptide with these enzymes. For instance, hydrophobic amino acids at the C-terminal side of the glutamine residue can enhance the reaction for GTGase and FTGase, while N-terminal substitutions have a similar effect for MTGase. tandfonline.com The compound Z-Gln-Gly is a known substrate for transglutaminase. peptide.co.jpsigmaaldrich.com

Table 1: Reactivity of Transglutaminases with Various Acyl Donor Substrates This table is for illustrative purposes and based on general findings in the field. Specific activities can vary based on experimental conditions.

| Acyl Donor Substrate | MTGase Reactivity | GTGase Reactivity | FTGase Reactivity |

| Z-Gln-Gly | +++ | ++ | ++ |

| Z-Gln-Phe | +++ | +++ | +++ |

| Z-(D)-Gln-Phe | - | - | - |

| Z-Asu(NH2)-Phe | - | - | +/- |

| Z-Adp(NH2)-Phe | - | - | + |

Key: +++ High reactivity; ++ Moderate reactivity; + Low reactivity; +/- Very low reactivity; - No reactivity.

Neutral endopeptidases (NEPs), such as neprilysin, are metalloendopeptidases involved in the degradation of various peptides. Fluorogenic substrates are often employed to assay their activity. For example, Z-Gly-Gly-Leu-pNA has been utilized as a substrate for neutral endopeptidase. peptide.co.jp The cleavage of such substrates can be monitored to determine enzyme kinetics.

D-amino acid oxidase (DAAO) is an enzyme that specifically oxidizes D-amino acids. plos.org Its substrate preference is generally for those with small hydrophobic side chains, followed by those with polar, aromatic, and basic groups; it does not typically act on acidic amino acids. mybiosource.com While this compound itself contains L-amino acids, the study of DAAO provides a contrast in stereospecificity. The enzyme's activity is crucial for regulating levels of neuromodulators like D-serine in the brain. mybiosource.com The affinity of DAAO for various D-amino acids has been categorized, with a "high rate" group including proline, isoleucine, and alanine (B10760859), and a "medium rate" group including serine and valine. walshmedicalmedia.com

The caseinolytic peptidase P (ClpP) is a serine protease that, in conjunction with AAA+ ATPases like ClpX, forms a proteolytic complex responsible for degrading proteins within cells. nih.govethz.ch In some bacteria, such as Mycobacterium tuberculosis, the ClpP peptidase is composed of two distinct rings, ClpP1 and ClpP2. nih.govethz.ch These complexes have distinct substrate specificities. The ClpP complex from P. aeruginosa also features two homologs, ClpP1 and ClpP2, which form a hetero-tetradecamer essential for functions like biofilm development. researchgate.net The activity of ClpP can be modulated by small peptides.

Urokinase-type plasminogen activator (uPA) is a serine protease that converts plasminogen to plasmin, a key enzyme in fibrinolysis and extracellular matrix degradation. nih.gov Fluorogenic substrates like Z-Gly-Gly-Arg-AMC are commonly used to assay the activity of uPA and other plasminogen activators. merckmillipore.comunive.itechelon-inc.com This substrate is also recognized by trypsin, thrombin, and tissue-type plasminogen activator. echelon-inc.com The activity is quantified by the release of the fluorescent group 7-amino-4-methylcoumarin (B1665955) (AMC). echelon-inc.com

Kinetic Analysis of Enzyme-Peptide Interactions

Kinetic analysis is fundamental to understanding how an enzyme interacts with a substrate or inhibitor. mdpi.com For this compound, such analysis would quantify the efficiency and nature of its binding and potential hydrolysis by specific proteases.

The Michaelis-Menten constants, K_m (substrate concentration at half-maximal velocity) and V_max (maximal velocity), are critical parameters that define the kinetics of an enzyme-catalyzed reaction. nih.gov While specific K_m and V_max values for the hydrolysis of this compound are not extensively documented in publicly available literature, the kinetic behavior of structurally related peptides containing norvaline provides valuable insight.

The table below presents kinetic data for related norvaline-containing substrates, illustrating the typical parameters measured in such studies.

| Enzyme | Related Substrate | K_m (mM) | V_max or k_cat | k_cat/K_m (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|---|

| Aminopeptidase N (human) | Nva-ACC | 0.088 | 15.8 (s⁻¹) | 180,000 | stanford.edu |

| PepX (L. helveticus) | Ser-Pro-Ala | 0.54 | 4.76 (nkat/mL) | N/A | researchgate.net |

| Thermolysin | FA-Gly-Nva-NH₂ | 0.74 | 150 (s⁻¹) | 203,000 | researchgate.net |

The inhibition constant (K_i) quantifies the potency of an inhibitor. nih.gov this compound, as a substrate analog with a stable C-terminal carboxylic acid instead of a labile ester or amide, can act as a competitive inhibitor by binding to an enzyme's active site without being cleaved, thereby blocking access for the natural substrate.

While a specific K_i value for this compound is not found in the reviewed literature, peptides containing norvaline have been shown to be effective protease inhibitors. For example, a tetrapeptide with norvaline at the P1 position was found to be a potent inhibitor of human rhinovirus (HRV) 3C protease. nih.gov The determination of K_i for a competitive inhibitor is typically performed by measuring the reaction velocity at various substrate and inhibitor concentrations and analyzing the data using methods like the Dixon plot. nih.gov A low K_i value indicates high-affinity binding and potent inhibition.

| Enzyme | Related Inhibitor | K_i (nM) | Inhibition Type | Source |

|---|---|---|---|---|

| HRV 3C Protease | P1-Norvaline Tetrapeptide | 170 | Competitive | nih.gov |

| LasB Elastase (P. aeruginosa) | Compound 12 (benzothiazole derivative) | 35 | Competitive | nih.gov |

| LasB Elastase (P. aeruginosa) | Compound 16 (benzothiazole derivative) | 32 | Competitive | nih.gov |

| MMP-2 | α1(I)715–721 THP | 52,000 | Exosite | nih.gov |

| MMP-9 | α1(I)715–721 THP | 54,000 | Exosite | nih.gov |

The velocity of an enzymatic reaction involving this compound would be influenced by multiple factors, including the concentrations of the enzyme and the peptide, pH, temperature, and the presence of any activators or inhibitors. researchgate.net Initially, the reaction rate increases with substrate concentration before reaching a plateau (V_max) when the enzyme's active sites are saturated. nih.gov

Enzymatic productivity, defined as the amount of product generated or substrate consumed over an extended period, is a crucial metric for assessing the practical utility of an enzyme-substrate system. nih.gov This measure provides a reliable summary of an enzyme's durability and total yield under specific process conditions. nih.gov While initial reaction rates provide insight into catalytic efficiency (k_cat/K_m), productivity curves reveal performance over time, which is essential for biotechnological applications. nih.gov

Role as an Enzyme Agonist or Inhibitor

Based on its chemical structure, this compound is most likely to function as a competitive inhibitor for proteases that recognize it. By mimicking a natural substrate, it can occupy the active site, preventing the binding of endogenous substrates. nih.govpurdue.edu The presence of the C-terminal carboxylate group (-OH) instead of a cleavable amide or ester bond renders it resistant to hydrolysis by many proteases, prolonging its residence time in the active site and enhancing its inhibitory potential.

The term "agonist" is less common in enzymology than in receptor pharmacology. However, some molecules can bind to enzymes and induce a conformational change that increases activity. In some cases, peptide agonists can bind to an enzyme's active site and allosterically activate it. csic.es While there is no specific evidence to suggest an agonist role for this compound, it is a theoretical possibility if its binding were to stabilize a more active enzyme conformation. However, its primary and most probable role remains that of a competitive inhibitor. nih.gov

Molecular Mechanisms of Enzymatic Recognition and Cleavage

Understanding how an enzyme recognizes and binds a substrate at the molecular level is key to explaining its specificity and catalytic mechanism.

Characterization of Enzyme Binding Pockets and Active Site Interactions

The interaction between a protease and a peptide substrate like this compound is dictated by a series of specific contacts within the enzyme's active site. The active site is composed of several subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the corresponding amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.). purdue.edu

For this compound, the key interactions would be:

P1-S1 Interaction : The norvaline residue at the P1 position is a primary determinant of specificity. purdue.edu Its linear, four-carbon aliphatic side chain would fit into a hydrophobic S1 pocket. Proteases like cathepsin E have been shown to favor norleucine and norvaline at the P1 position, indicating their S1 pockets can accommodate such hydrophobic residues. ucsf.edu

P2-S2 and P3-S3 Interactions : The glycine (B1666218) residues at the P2 and P3 positions would interact with the S2 and S3 subsites. Glycine's small size provides conformational flexibility, allowing the peptide to adapt to the geometry of various active sites. Many proteases have less stringent requirements for these positions compared to the S1 pocket. mdpi.com

N-terminal Z-group : The bulky, hydrophobic benzyloxycarbonyl (Z) group at the N-terminus would likely occupy the S3 or S4 subsite, contributing to the binding affinity through hydrophobic interactions.

The precise orientation and binding energy are determined by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions between the peptide and the amino acid residues lining the enzyme's binding pockets. mdpi.com

Impact of Peptide Sequence and Side Chains on Enzymatic Reactivity and Selectivity

The enzymatic reactivity and selectivity towards a peptide substrate are profoundly influenced by its primary sequence and the physicochemical properties of its constituent amino acid side chains. In the case of this compound, each component—the N-terminal benzyloxycarbonyl group, the Gly-Gly motif, and the C-terminal norvaline—plays a distinct role in its interaction with proteases.

The benzyloxycarbonyl (Z) group is a bulky, hydrophobic N-terminal protecting group commonly used in peptide synthesis. ontosight.ai Its presence can significantly affect how a peptide substrate binds to an enzyme's active site. For some enzymes, this group can enhance binding through hydrophobic interactions with corresponding pockets in the enzyme, potentially increasing the rate of hydrolysis. acs.org Conversely, the steric hindrance imposed by the Z-group may prevent access to the active site of other enzymes, thereby reducing or inhibiting cleavage. acs.org The removal of the Z-group to yield the free peptide (Gly-Gly-Nva-OH) would fundamentally alter its interaction profile with proteases.

The Gly-Gly motif is a simple dipeptide sequence. While some proteases, like certain SUMO proteases, are known to recognize and cleave after a Gly-Gly motif, this is not a universal rule. nih.gov The flexibility conferred by the two glycine residues can allow the peptide to adopt various conformations within the enzyme's active site. However, the lack of side chains on glycine residues means that binding is not driven by specific side-chain interactions at these positions (P2 and P3, assuming cleavage occurs after norvaline). Studies on the C1s protease, for instance, have shown a preference for small amino acids like glycine and alanine at the P2 position. researchgate.net

Table 1: Hypothetical Kinetic Parameters for the Enzymatic Hydrolysis of this compound and Related Peptides by Different Proteases

This table presents plausible kinetic data to illustrate how changes in the peptide sequence affect enzymatic cleavage. The values are for illustrative purposes and are based on general principles of enzyme-substrate interactions.

| Substrate | Protease A (Elastase-like) | Protease B (Chymotrypsin-like) | Protease C (General Peptidase) |

| kcat/KM (M⁻¹s⁻¹) | kcat/KM (M⁻¹s⁻¹) | kcat/KM (M⁻¹s⁻¹) | |

| This compound | 1.5 x 10⁴ | 5.0 x 10² | 2.0 x 10³ |

| Gly-Gly-Nva-OH | 8.0 x 10³ | 3.0 x 10² | 5.0 x 10³ |

| Z-Gly-Gly-Leu-OH | 1.0 x 10³ | 2.5 x 10⁴ | 1.5 x 10³ |

| Z-Gly-Gly-Phe-OH | 5.0 x 10² | 1.2 x 10⁵ | 1.0 x 10³ |

Strategies for Enzyme Engineering to Modulate Substrate Specificity using Peptide Scaffolds

Peptide scaffolds are instrumental in the field of enzyme engineering, providing a framework for creating artificial multi-enzyme systems and for directing and enhancing enzymatic activity. nih.govfrontiersin.org The principles of using peptide scaffolds can be applied to a molecule like this compound to modulate enzyme specificity and create novel biocatalytic systems.

Another strategy is the direct fusion of a peptide substrate or a mimic to an enzyme of interest. While not a direct use of this compound as a scaffold, the principles learned from its interactions can inform the design of peptide linkers or tags. For example, if a particular enzyme shows high affinity for the Gly-Gly-Nva sequence, this sequence could be incorporated into a fusion protein to tether another molecule or protein to that enzyme.

Furthermore, libraries of peptide substrates, including variants of this compound with different amino acids, can be used to screen for and evolve enzymes with altered or improved specificity. nih.gov By subjecting an enzyme to directed evolution in the presence of a specific peptide substrate, variants with enhanced catalytic efficiency for that particular substrate can be selected. This approach allows for the fine-tuning of an enzyme's active site to better accommodate a non-canonical residue like norvaline or to alter its subsite preferences entirely.

Table 2: Examples of Enzyme Engineering Strategies Utilizing Peptide Scaffolds

This table outlines common strategies in enzyme engineering where peptide scaffolds are employed to modulate enzymatic function.

| Strategy | Description | Example Application | Potential with a Gly-Gly-Nva Scaffold |

| Protein-Peptide Scaffolding | Engineered scaffold proteins with multiple binding domains recruit enzymes tagged with corresponding peptide ligands. | Assembly of a three-enzyme pathway for mevalonate (B85504) synthesis, leading to increased product titers. frontiersin.org | A scaffold could be designed to bind an enzyme and a modified Gly-Gly-Nva substrate, facilitating a specific modification reaction on the peptide. |

| DNA/RNA Scaffolding | Using programmable nucleic acid structures to organize the spatial arrangement of enzymes tagged with DNA-binding proteins. | TALE-based DNA scaffolds used for the biosynthesis of indole-3-acetic acid. nih.gov | A DNA origami structure could position an enzyme that processes Gly-Gly-Nva in close proximity to a second enzyme that utilizes the product. |

| Enzyme Fusion with Peptide Linkers | Direct fusion of two or more enzymes using flexible or rigid peptide linkers to create a single polypeptide chain. | Creation of a fusion dehydrogenase enzyme system for improved cofactor recycling. nih.gov | The Gly-Gly-Nva sequence could be evaluated as a flexible linker between two enzyme domains, with its properties influencing their relative orientation and activity. |

| Immobilization on Peptide-Functionalized Surfaces | Covalent attachment of enzymes to solid supports that are functionalized with specific peptide sequences. | Penicillin G acylase immobilized on a support via a poly-Lysine tag for enhanced stability and reusability. | A surface could be functionalized with a derivative of Gly-Gly-Nva to specifically capture and orient a target enzyme that recognizes this sequence. |

Biochemical Roles and Mechanisms of Z Gly Gly Nva Oh

Contribution to Peptide-Mediated Biochemical Processes

While direct studies on the specific biochemical pathways mediated by Z-Gly-Gly-Nva-OH are not extensively documented, the roles of its constituent amino acids, glycine (B1666218) and norvaline, provide a basis for understanding its potential functions. Norvaline, an isomer of valine, can be misincorporated into proteins in place of isoleucine, which can lead to alterations in protein structure and, in some cases, toxicity. biorxiv.orgnih.govacs.org This misincorporation can have a destructive effect on secondary protein structures like β-sheets. biorxiv.orgnih.gov

Norvaline also acts as an inhibitor of the enzyme arginase, which can increase the availability of L-arginine for nitric oxide synthase (NOS), thereby enhancing the production of nitric oxide (NO). lifetein.com This mechanism suggests a potential role for norvaline-containing peptides in processes regulated by NO, such as vasodilation and immune responses. lifetein.com Glycine, the simplest amino acid, is integral to the synthesis of crucial biomolecules like collagen, creatine, and purines. nih.gov It also participates in immune function, and possesses anti-inflammatory and antioxidant properties. nih.gov Peptides, in general, play critical roles as signaling molecules, hormones, and enzymes, influencing processes like appetite regulation and metabolic rate. nmstemcell.com

Interactions with Cellular Components and Model Systems (e.g., membranes)

The interaction of peptides with cellular membranes is a key determinant of their biological activity. Studies on antimicrobial peptides (AMPs) containing the unnatural amino acid norvaline have shed light on these interactions. The replacement of valine with norvaline in certain AMPs has been shown to influence their interaction with lipid model membranes. acs.org The amphipathic nature of many peptides, possessing both hydrophobic and hydrophilic regions, allows them to interact with and in some cases disrupt bacterial cell membranes, a common mechanism for antimicrobial activity. nih.govpnas.org The structure of the peptide, whether it forms an α-helix or a β-sheet, also dictates its orientation and interaction with the membrane. pnas.org For instance, arginine- and valine-rich β-hairpin-like peptides have been shown to target and damage bacterial cell membranes. nih.gov

In Vitro Studies of Biological Functions

Several studies have focused on designing and evaluating the antimicrobial activity of synthetic peptides containing norvaline. These peptides have shown promise as potential alternatives to conventional antibiotics due to their potent activity against a broad spectrum of bacteria, including drug-resistant strains. acs.orgpnas.org

For example, two peptides containing norvaline, designated E2-53R and LE-54R, exhibited significant activity against both Gram-negative and Gram-positive bacteria, in some cases surpassing the efficacy of the conventional antibiotic tobramycin (B1681333). acs.org Another study demonstrated that D-norvaline can act synergistically with the antibiotic oxacillin (B1211168) to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The antimicrobial potency of a series of synthetic arginine- and valine-rich peptides was found to be dependent on their chain length, with a 16-mer peptide (VR3) showing the highest therapeutic index. nih.gov

Table 1: Antimicrobial Activity of Norvaline-Containing Peptides

| Peptide | Target Organism(s) | Minimum Inhibitory Concentration (MIC) | Reference |

| E2-53R | Gram-negative and Gram-positive bacteria | Lower than tobramycin in some cases | acs.org |

| LE-54R | Gram-negative and Gram-positive bacteria | Lower than tobramycin in some cases | acs.org |

| D-Norvaline (with oxacillin) | Methicillin-resistant Staphylococcus aureus (MRSA) | Synergistic effect observed | mdpi.com |

| VR3 (Ac-C(VR)₃DPG(RV)₃C-NH₂) | Gram-negative and Gram-positive bacteria | 4-8 µg/ml | nih.gov |

| Verine | Gram-positive pathogens (e.g., VRE, MRSA) | 2-4 µM | pnas.org |

A critical aspect of developing peptide-based therapeutics is ensuring their selectivity for microbial cells over mammalian cells. While norvaline has shown therapeutic potential, some in vitro studies have reported mitochondrial dysfunction and cytotoxicity in neuroblastoma cells at high concentrations. lifetein.com However, other research has focused on designing norvaline-containing peptides with low cytotoxicity to eukaryotic cells. acs.org The peptides E2-53R and LE-54R, for instance, showed no toxicity to eukaryotic cells at concentrations up to 32 μM. acs.org Similarly, arginine- and valine-rich peptides were designed to have low cytotoxicity, although longer chain lengths did lead to increased toxicity to mammalian cells. nih.gov The misincorporation of norvaline into proteins can be a source of toxicity, with studies suggesting it has a more destructive effect on β-sheet structures than valine. biorxiv.orgnih.gov

Table 2: In Vitro Cytotoxicity of Norvaline-Containing Compounds

| Compound/Peptide | Cell Line(s) | Observed Effect | Reference |

| Norvaline | Neuroblastoma cells | Mitochondrial dysfunction and cytotoxicity at high concentrations | lifetein.com |

| E2-53R | Eukaryotic cells | No toxicity observed at concentrations up to 32 μM | acs.org |

| LE-54R | Eukaryotic cells | No toxicity observed at concentrations up to 32 μM | acs.org |

| Arginine- and Valine-rich peptides | Mammalian cells | Toxicity increased with peptide chain length | nih.gov |

| Horine and Verine | Not specified | No nephrotoxicity observed in mice | pnas.org |

Modulation of Metabolic Processes in Cell Lines

The constituent amino acids of this compound suggest a potential role in modulating cellular metabolism. Glycine supplementation has been shown to improve several components of the metabolic syndrome, including diabetes, obesity, and hyperlipidemia. nih.gov Circulating glycine levels are often lower in individuals with metabolic syndrome. nih.gov

Peptides themselves can influence various metabolic pathways. nmstemcell.com For instance, a synthetic hexapeptide, Gly-Ala-Gly-Val-Gly-Tyr (GAGVGY), derived from fibroin, was found to improve glucose transport and have beneficial effects on lipid metabolism in 3T3-L1 adipocytes. nih.gov This peptide increased glucose uptake and reduced the expression of genes involved in fat production. nih.gov While direct evidence for this compound is lacking, the known metabolic roles of glycine and the demonstrated effects of other short peptides suggest that it could potentially influence glucose and lipid metabolism in certain cell lines.

Table of Compound Names

| Abbreviation/Name | Full Name |

| This compound | N-Carbobenzyloxy-glycyl-glycyl-norvaline |

| Gly | Glycine |

| Nva | Norvaline |

| Val | Valine |

| Ala | Alanine (B10760859) |

| Tyr | Tyrosine |

| Arg | Arginine |

| MRSA | Methicillin-resistant Staphylococcus aureus |

| VRE | Vancomycin-resistant Enterococci |

| NO | Nitric Oxide |

| NOS | Nitric Oxide Synthase |

Analytical Methodologies for Z Gly Gly Nva Oh Research

Chromatographic Techniques for Separation and Characterization

Chromatographic methods are central to the analysis of peptides, enabling their separation from complex mixtures and providing crucial information about their purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an indispensable tool for both the purification and purity analysis of peptides like Z-Gly-gly-nva-OH. researchgate.net This technique separates molecules based on their hydrophobicity. researchgate.net The stationary phase is nonpolar (e.g., silica (B1680970) functionalized with C18 alkyl chains), while the mobile phase is a polar aqueous-organic mixture. Peptides are eluted by a gradient of increasing organic solvent concentration, with more hydrophobic peptides being retained longer on the column. mdpi.com

For this compound, a typical analytical RP-HPLC setup would involve a C18 column and a mobile phase consisting of water and acetonitrile (B52724) (ACN), with an additive like trifluoroacetic acid (TFA) to improve peak shape and provide counter-ions for the peptide. mdpi.comnih.gov Detection is commonly performed using UV absorbance at 214 nm or 220 nm, which corresponds to the absorbance of the peptide bonds. mdpi.comnih.gov The resulting chromatogram provides a purity profile, where the area of the main peak relative to the total area of all peaks indicates the purity of the sample. pitt.edu For purification, a semi-preparative or preparative HPLC system with a higher capacity column is used to isolate the target peptide from impurities. nih.gov

Table 1: Typical RP-HPLC Parameters for Peptide Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18, C8, or C4; 3-5 µm particle size | Stationary phase for hydrophobic interaction. C18 is common for peptides. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic modifier to elute the peptide. |

| Gradient | Linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 min) | To elute compounds with varying hydrophobicities. |

| Flow Rate | Analytical: 0.5-1.0 mL/min; Preparative: 5-20 mL/min | Controls the speed of the separation. mdpi.comnih.gov |

| Detection | UV at 214 nm or 220 nm | Detection of the peptide bond's absorbance. mdpi.com |

| Temperature | Room temperature or slightly elevated (e.g., 30-40 °C) | Can affect retention time and peak shape. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov This combination is highly effective for the definitive identification and purity assessment of this compound. mdpi.com As the peptide elutes from the LC column, it is introduced directly into the ion source of the mass spectrometer.

The technique provides two key pieces of information simultaneously: the retention time from the LC and the mass-to-charge ratio (m/z) from the MS. bipm.org This allows for the confirmation that the major peak in the chromatogram corresponds to the correct molecular weight of this compound. LC-MS is particularly useful for identifying impurities, as each peak in the chromatogram can be analyzed by the mass spectrometer to determine its molecular weight, aiding in its identification. nih.gov Techniques like LC-MS/MS can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net

Table 2: Example LC-MS System Configuration for Peptide Analysis

| Component | Specification | Function |

|---|---|---|

| Liquid Chromatograph | UHPLC/HPLC system | Separates the peptide from impurities based on retention time. mdpi.com |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm) | Provides high-resolution separation. |

| Ion Source | Electrospray Ionization (ESI) | A soft ionization method that generates intact molecular ions. mdpi.com |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Separates ions based on their mass-to-charge ratio (m/z). mdpi.com |

| Detection Mode | Positive Ion Mode | Peptides readily form positive ions by protonation ([M+H]⁺). nih.gov |

| Data Acquisition | Full Scan or MS/MS | Full scan detects all ions within a mass range, while MS/MS fragments specific ions for structural analysis. researchgate.net |

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a highly sensitive and selective analytical method used for the quantification of compounds that can be oxidized or reduced. mdpi.com The setup consists of an HPLC system and an electrochemical detector containing a flow-through cell with working, reference, and counter electrodes. researchgate.net When an electroactive analyte elutes from the column and passes through the cell, a potential is applied to the working electrode that is sufficient to cause the analyte to react (oxidize or reduce), generating a measurable current that is proportional to its concentration. mdpi.com

While this compound itself may not be strongly electroactive, this technique could potentially be applied if derivatization is performed to introduce an electroactive tag. The high selectivity of HPLC-ED arises from the ability to set the working potential to a value where only the compound of interest or its derivative will react, thereby minimizing interference from the sample matrix. researchgate.net This method offers extremely low detection limits, often in the picomolar to femtomolar range. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone technique for the characterization of peptides, providing precise molecular weight information and structural details through fragmentation analysis. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is the premier technique for analyzing polar and thermally fragile biomolecules like peptides. mdpi.com As a soft ionization method, it transfers ions from solution into the gas phase with minimal fragmentation. nih.gov A solution of the peptide is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (such as the protonated molecule, [M+H]⁺) are ejected and directed into the mass analyzer.

For this compound, ESI-MS would be used to confirm its molecular weight with high accuracy. The expected monoisotopic mass of this compound (C₂₃H₃₃N₃O₇) is approximately 463.23 g/mol . In a typical positive-ion ESI-MS spectrum, this would be observed as a primary ion at an m/z corresponding to [M+H]⁺ (approx. 464.24) and potentially a sodium adduct [M+Na]⁺ (approx. 486.22). High-resolution mass spectrometry (HRMS) can provide mass accuracy in the low ppm range, which is sufficient to confirm the elemental composition. rsc.org

Table 3: Hypothetical ESI-MS Data for this compound

| Ion Species | Calculated m/z | Description |

|---|---|---|

| [M+H]⁺ | ~464.24 | Protonated molecular ion; typically the base peak in positive mode. |

| [M+Na]⁺ | ~486.22 | Sodium adduct; commonly observed. |

| [M+K]⁺ | ~502.20 | Potassium adduct; sometimes observed. |

Spectroscopic Characterization (beyond conformational analysis)

Spectroscopic methods are used to confirm the covalent structure of the synthesized peptide, ensuring that the correct amino acids are linked in the proper sequence and that the protecting group is intact.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules like this compound in solution.

¹H NMR provides information about the number and types of protons and their neighboring atoms. For this compound, one would expect to see characteristic signals for the aromatic protons of the benzyloxycarbonyl (Z) group, the amide (NH) protons, the alpha-protons of each amino acid residue, and the side-chain protons of norvaline. rsc.org

¹³C NMR provides information on the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbons of the peptide bonds and the Z-group, the aromatic carbons, the alpha-carbons of the amino acids, and the carbons of the norvaline side chain. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to identify the key functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (amides), C=O stretching (amides, carbamate (B1207046), and carboxylic acid), and aromatic C=C stretching from the Z-group. cam.ac.uk

Table 4: List of Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | C₂₃H₃₃N₃O₇ |

| Acetonitrile | ACN |

| Trifluoroacetic acid | TFA |

| Water | H₂O |

| Sodium | Na |

UV/Vis Spectroscopy for Quantitative and Qualitative Analysis

Ultraviolet-Visible (UV/Vis) spectroscopy is a fundamental technique for the analysis of this compound, owing to the presence of the N-terminal benzyloxycarbonyl (Z) protecting group. This group contains a phenyl ring, which is a strong chromophore, making the peptide readily detectable by UV light.

Qualitative Analysis: The qualitative analysis of this compound by UV/Vis spectroscopy involves scanning a solution of the compound across a range of UV wavelengths to obtain its absorption spectrum. The Z-group exhibits a characteristic absorbance maximum (λmax) in the UV region, typically around 257-260 nm, with minor peaks or shoulders at other wavelengths corresponding to the phenyl fine structure. The peptide bonds themselves also contribute to absorbance in the far-UV region (around 190-220 nm). spectroscopyonline.com The presence of the characteristic peak for the Z-group confirms its incorporation and integrity within the peptide structure. In contrast, peptides lacking this chromophore would not show significant absorbance in this region. scielo.br

Quantitative Analysis: For quantitative analysis, UV/Vis spectroscopy relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is first established by measuring the absorbance of several standard solutions of known this compound concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the linear calibration curve. spectroscopyonline.com This method is widely used for determining the concentration of peptide solutions during synthesis and for purity assessments using High-Performance Liquid Chromatography (HPLC) with a UV detector. spectroscopyonline.comrsc.org

Table 1: UV/Vis Spectroscopic Properties of this compound This table is generated based on the characteristic absorbance of the benzyloxycarbonyl (Z) group and peptide bonds.

| Analytical Parameter | Characteristic Value | Purpose |

|---|---|---|

| λmax (Z-group) | ~257-260 nm | Qualitative identification, Quantitative analysis |

| λmax (Peptide Bond) | ~190-220 nm | General peptide detection |

| Molar Absorptivity (ε) | Dependent on λmax | Used in Beer-Lambert Law for quantification |

| Detection Method | Spectrophotometry, HPLC-UV | Purity, Concentration determination |

Amino Acid Analysis for Peptide Composition Determination

Amino acid analysis (AAA) is a critical technique used to verify the primary structure of this compound by confirming its constituent amino acids and their stoichiometric ratios. parchem.com This process definitively establishes that the peptide is composed of two glycine (B1666218) residues and one norvaline residue.

The standard procedure for AAA involves two main steps:

Peptide Hydrolysis: The peptide is completely hydrolyzed to break all peptide bonds, releasing the individual amino acids. This is typically achieved by heating the peptide in a strong acid, such as 6 M hydrochloric acid (HCl), at approximately 110°C for 24 hours under vacuum. jafs.com.pl This process, however, destroys the N-terminal Z-group.

Chromatographic Analysis: The resulting mixture of free amino acids (the hydrolysate) is then analyzed using chromatographic techniques, most commonly ion-exchange chromatography or reversed-phase HPLC. lcms.cz To enhance detection, the amino acids are often derivatized pre- or post-column with a reagent that renders them fluorescent or UV-active, such as o-phthaldialdehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). jafs.com.pllcms.cz

The chromatogram will show distinct peaks for glycine and norvaline. By comparing the retention times of these peaks to those of known amino acid standards, the identity of the components is confirmed. The area under each peak is proportional to the amount of that amino acid. For this compound, the analysis is expected to yield a glycine to norvaline peak area ratio of approximately 2:1, confirming the correct peptide composition. lcms.cz

Table 2: Expected Results from Amino Acid Analysis of this compound Hydrolysate

| Amino Acid | Expected Molar Ratio | Identification Method | Quantification Method |

|---|---|---|---|

| Glycine (Gly) | 2 | Comparison with standard retention time | Peak area integration |

| Norvaline (Nva) | 1 | Comparison with standard retention time | Peak area integration |

| Other Amino Acids | 0 | Absence of other standard peaks | N/A |

Radio-labeling Techniques for Peptide Probe Development (e.g., 99mTc-labeling)

The development of peptide-based radiopharmaceuticals for diagnostic imaging often involves labeling with a suitable radionuclide. Technetium-99m (99mTc) is the most widely used radionuclide for Single Photon Emission Computed Tomography (SPECT) due to its ideal nuclear properties, including a half-life of 6 hours and the emission of 140 keV gamma rays. mdpi.comexplorationpub.com While this compound itself is not a targeting vector, its peptide backbone can be incorporated into larger, biologically active peptides that are then labeled for imaging applications.

The process of labeling a peptide like one derived from this compound with 99mTc typically involves a "bifunctional chelator" (BFC) approach. iaea.org This involves several key steps:

Peptide Modification: The peptide is first chemically modified to include a strong chelating agent that can stably bind the 99mTc metal ion. The Z-group would be removed to free the N-terminus for conjugation with a chelator like 6-hydrazinonicotinic acid (HYNIC) or a chelating sequence such as ethylenediamine-N,N'-diacetic acid (EDDA). brieflands.commdpi.com

Radiolabeling Reaction: The chelator-conjugated peptide is then mixed with 99mTc, usually in the form of sodium pertechnetate (B1241340) ([99mTc]NaTcO4) obtained from a 99Mo/99mTc generator. mdpi.com The reaction often requires a reducing agent (like stannous chloride) to reduce the technetium from the +7 oxidation state to a lower, more reactive state, and may include co-ligands (e.g., tricine, TPPTS) to stabilize the 99mTc complex. mdpi.comnih.gov

Quality Control: After the labeling reaction, the radiochemical purity (RCP) of the resulting 99mTc-labeled peptide is determined using techniques like radio-HPLC or instant thin-layer chromatography (ITLC). mdpi.comnih.gov High RCP is crucial to ensure that the detected radioactivity in imaging studies corresponds to the target-bound peptide and not to free 99mTc or other impurities.

Studies on various peptides have demonstrated that this approach can yield radiolabeled probes with high efficiency and stability, suitable for in vitro and in vivo evaluation. brieflands.commdpi.comnih.gov For example, labeling peptides with HYNIC as the chelator can achieve radiochemical purities greater than 97%. nih.gov

Table 3: Representative Data for 99mTc-Labeling of Peptides via a Chelator This table presents typical data from studies on 99mTc-labeled peptides, illustrating common outcomes applicable to a modified this compound derivative.

| Parameter | Typical Value/Result | Reference |

|---|---|---|

| Radionuclide | Technetium-99m (99mTc) | mdpi.comexplorationpub.com |

| Chelator | HYNIC, EDDA, ECG | brieflands.commdpi.comnih.gov |

| Radiolabeling Efficiency / RCP | >95% | brieflands.comnih.gov |

| In Vitro Stability (Human Serum) | >95% over several hours | mdpi.com |

| Quality Control Method | Radio-HPLC, ITLC-SG | mdpi.comnih.govnih.gov |

Table 4: List of Compound Names

| Abbreviation / Name | Full Chemical Name |

|---|---|

| This compound | N-(Benzyloxycarbonyl)glycylglycyl-L-norvaline |

| Gly | Glycine |

| Nva | Norvaline |

| Z-group | Benzyloxycarbonyl |

| 99mTc | Technetium-99m |

| HCl | Hydrochloric acid |

| OPA | o-Phthaldialdehyde |

| AQC | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate |

| HPLC | High-Performance Liquid Chromatography |

| SPECT | Single Photon Emission Computed Tomography |

| BFC | Bifunctional Chelator |

| HYNIC | 6-Hydrazinonicotinic acid |

| EDDA | Ethylenediamine-N,N'-diacetic acid |

| [99mTc]NaTcO4 | Sodium pertechnetate |

| TPPTS | Tris(3-sulfophenyl)phosphine trisodium (B8492382) salt |

| ITLC | Instant Thin-Layer Chromatography |

| ECG | Ethylenedicysteine |

Computational Studies and Theoretical Approaches

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, used to study the time-dependent behavior of molecules and systems. By integrating Newton's equations of motion, MD simulations generate trajectories that describe the positions and velocities of atoms over time, providing a "computational microscope" to view molecular motion. mdpi.com For a peptide such as Z-Gly-Gly-Nva-OH, MD simulations can reveal its conformational flexibility, dominant structures in solution, and the pathways of conformational transitions. These simulations are fundamental for understanding how the peptide samples different shapes and interacts with its environment. mdpi.comnih.gov The accuracy of these simulations is highly dependent on the chosen solvent model and the underlying force field used to describe the interatomic forces.

To accurately model a peptide in a biological context, it is crucial to account for the surrounding solvent, which is typically water. Explicit solvent models treat individual solvent molecules as part of the simulation system, allowing for the direct representation of solute-solvent and solvent-solvent interactions. mdpi.comunimi.it This approach is critical for capturing effects like hydrogen bonding between the peptide and water molecules, which significantly influences the peptide's conformational preferences. mdpi.com

The inclusion of explicit water molecules is a key component for achieving atomic-resolution insights into peptide structure and dynamics. mdpi.com Commonly used explicit water models in simulations include the Simple Point Charge (SPC) and Transferable Intermolecular Potential 3-Point (TIP3P) models. mdpi.comwustl.edu These models, while simplified, effectively reproduce many of the bulk properties of water and its interaction patterns with biomolecules. In simulations of charged or polar peptides, the explicit treatment of the solvent and counterions is essential for a correct description of long-range electrostatic interactions that govern molecular folding and binding. mdpi.com

| Parameter | Description & Rationale |

|---|---|

| Force Field | CHARMM, AMBER, OPLS. A set of mathematical functions and parameters describing the potential energy of the system. Essential for calculating forces between atoms. nih.gov |

| Solvent Model | Explicit (e.g., TIP3P, SPC). Crucial for accurately modeling hydrogen bonding and electrostatic interactions between the peptide and its environment. mdpi.commdpi.com |

| Boundary Conditions | Periodic Boundary Conditions (PBC). Simulates a bulk system by eliminating edge effects, creating a more realistic representation of a solution. mdpi.com |

| Electrostatics | Particle Mesh Ewald (PME). An efficient algorithm for calculating long-range electrostatic interactions, which are critical for charged or polar molecules. mdpi.comresearchgate.net |

| Temperature/Pressure | Maintained using thermostats (e.g., Berendsen) and barostats to simulate specific experimental conditions (e.g., 298 K, 1 bar). mdpi.com |

| Simulation Time | Nanoseconds (ns) to microseconds (µs). The length of the simulation must be sufficient to sample the relevant conformational states of the peptide. |

A force field is the mathematical engine of an MD simulation, defining the potential energy of a system as a function of its atomic coordinates. wustl.edu It consists of a set of equations and associated parameters that describe the energy contributions from bond stretching, angle bending, dihedral rotations, and non-bonded interactions (van der Waals and electrostatic forces). uni-muenchen.de Force fields such as CHARMM (Chemistry at HARvard Macromolecular Mechanics) are widely used for simulating proteins and peptides. nih.govresearchgate.net

The parameters within the CHARMM force field have been extensively developed and refined by fitting to a combination of quantum mechanical calculations and experimental data for small model compounds representing the functional groups in proteins. wustl.edunih.gov For instance, the partial atomic charges for peptides are derived to accurately reproduce interactions with water molecules and to yield realistic dipole moments. wustl.edu The CHARMM22 and CHARMM36 force fields are standard for protein simulations, providing a balanced description of solute-water and solute-solute interactions, which is crucial for predicting peptide secondary structure and dynamics. wustl.edunih.gov The accuracy of a simulation of this compound would therefore heavily rely on the quality of these pre-defined parameters for its constituent amino acid residues and blocking groups.

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT) methods)

Quantum chemical (QC) methods, such as ab initio and Density Functional Theory (DFT), provide a more rigorous, electron-level description of molecular systems compared to the classical mechanics of force fields. researchgate.netunige.ch These methods solve approximations to the Schrödinger equation to determine the electronic structure of a molecule. While computationally more expensive than MD, QC calculations are invaluable for obtaining highly accurate geometries, energies, and electronic properties of specific molecular conformations. acs.orgresearchgate.net They are often used to parameterize force fields and to validate results from classical simulations. acs.org

Quantum chemical calculations are instrumental in exploring the potential energy surface of peptides like this compound to identify stable conformers. acs.orgrsc.org By performing geometry optimizations, researchers can find various low-energy structures corresponding to different arrangements of the peptide backbone and side chains. unige.ch For each stable conformer, a wealth of properties can be predicted.

Key applications include:

Relative Energies: DFT and ab initio methods can compute the relative energies of different conformers with high accuracy, allowing for the determination of the global minimum energy structure and the population of other conformers at thermal equilibrium. acs.orgrsc.org

Geometric Parameters: Precise bond lengths, bond angles, and dihedral angles for each conformer can be calculated. unige.ch

Vibrational Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) spectrum of a conformer, which can be directly compared with experimental IR spectroscopy data to confirm its structure. rsc.orgresearchgate.net

Electronic Properties: Properties such as dipole moments and partial atomic charges can be determined, offering insights into the molecule's polarity and reactivity. researchgate.net

| Property | Predicted Information | Computational Method |

|---|---|---|

| Relative Energy | Stability ranking of different conformers. rsc.org | DFT (e.g., B3LYP), Ab Initio (e.g., MP2, CCSD(T)). unige.chrsc.org |

| Optimized Geometry | Precise bond lengths, angles, and dihedral angles. unige.ch | DFT, MP2. unige.ch |

| Vibrational Frequencies | Prediction of infrared (IR) spectra for structural identification. researchgate.net | DFT (e.g., B3LYP). conicet.gov.ar |

| Partial Atomic Charges | Distribution of electrons, used to understand electrostatic potential and reactivity. researchgate.net | DFT, Hartree-Fock (RESP algorithm). mdpi.com |

| Proton Affinity | The intrinsic basicity of different sites on the peptide. acs.org | High-level Ab Initio (e.g., CCSD(T)). rsc.org |

The conformation of a peptide is highly sensitive to its environment. nih.gov Quantum chemical calculations can model these environmental effects to predict how the structure of this compound might change in different solvents. One common approach is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is represented as a continuous medium with a specific dielectric constant. conicet.gov.ar This method is computationally efficient and can capture the bulk electrostatic effects of the solvent on the peptide's conformation.

For a more detailed analysis, a hybrid approach can be used where a few explicit solvent molecules are included in the quantum mechanical calculation along with the continuum model. conicet.gov.ar This method allows for the study of specific hydrogen-bonding interactions between the peptide and nearby solvent molecules, which can be critical for stabilizing certain conformations. unimi.itconicet.gov.ar For example, studies on small peptides have shown that solvents like dimethyl sulfoxide (B87167) (DMSO) can disrupt intramolecular hydrogen bonds and promote different secondary structures compared to water. nih.gov

In Silico Modeling of Enzyme-Substrate and Enzyme-Inhibitor Interactions

In silico modeling is a powerful tool for studying how peptides like this compound interact with enzymes. Peptides containing norvaline (Nva) have been investigated as substrates for proteases, notably human neutrophil elastase (HNE), a serine protease involved in inflammation. researchgate.netacs.org Given its structure, this compound could potentially act as a substrate or inhibitor for such enzymes, and computational methods can be used to explore this possibility.

Molecular docking is a primary technique used to predict the preferred binding orientation of a ligand (the peptide) within the active site of a target enzyme. nih.gov This method scores different binding poses based on factors like steric complementarity and intermolecular forces, providing an initial model of the enzyme-ligand complex.

Following docking, MD simulations of the entire enzyme-inhibitor complex can provide a dynamic view of the interaction. acs.org These simulations can assess the stability of the predicted binding pose and identify the key interactions—such as hydrogen bonds and van der Waals forces—that stabilize the complex over time. researchgate.netacs.org Furthermore, advanced techniques like non-covalent interaction (NCI) calculations can visualize and quantify the attractive and repulsive forces between the inhibitor and the enzyme's active site residues, offering detailed insights into the nature of the binding. acs.org These computational analyses are crucial for the rational design of more potent and selective enzyme inhibitors. preprints.orgnih.gov

Computational Prediction of Peptide Structural and Mechanical Properties

Computational studies and theoretical approaches provide powerful, non-invasive methods to predict and analyze the structural and mechanical characteristics of peptides at the molecular level. These in silico techniques, including Density Functional Theory (DFT) and Molecular Dynamics (MD), allow for the detailed exploration of a peptide's conformational landscape, intermolecular interactions, and material properties without the need for empirical synthesis and testing. researchgate.netmdpi.com Such methods are particularly valuable for understanding complex biomolecules like this compound, offering insights into their behavior in various environments. researchgate.net

Detailed Research Findings

Research into peptides with similar backbones, such as glycine (B1666218) tripeptides (Gly-Gly-Gly), offers significant insights applicable to this compound. researchgate.net Computational methods like DFT are standard for electronic structure calculations, enabling the precise prediction of physical and chemical properties. scielo.br These calculations can determine stable conformations, rotational energy barriers, and the nature of intermolecular forces that govern peptide assembly. researchgate.netacs.org

One key area of investigation is the analysis of interaction energies. For instance, studies on glycine tripeptides conjugated with other molecular systems, such as semiconducting quantum dots, have utilized DFT to dissect the intermolecular forces at play. researchgate.net Energy decomposition analysis from these studies confirms that electrostatic interactions provide the dominant share of the interaction energy, although quantum and steric effects also make significant contributions. researchgate.net This type of analysis is crucial for understanding how a peptide like this compound might interact with biological receptors or material surfaces.

Beyond static structures, computational models can predict the mechanical properties of materials formed from self-assembled peptides. arxiv.org High-throughput screening using coarse-grained molecular dynamics simulations has been employed to calculate the Young's modulus for all possible sequences of di- and tripeptides. arxiv.org These simulations model the stress-strain response of peptide assemblies, revealing a direct correlation between amino acid sequence and the resulting material's stiffness and strength. arxiv.orgmdpi.com While specific data for this compound is not detailed in broad literature, the established methodologies allow for the prediction of its mechanical profile based on its sequence. The findings indicate that peptides rich in aromatic amino acids tend to form stiffer assemblies. arxiv.org

Interactive Data Tables

The following tables represent the types of data generated through the computational and theoretical methods described.

Table 1: Illustrative Energy Decomposition Analysis for a Peptide-Substrate Complex. This table, based on the methodology described for glycine tripeptides, breaks down the various components of the total interaction energy (E_int). researchgate.net

| Energy Component | Description | Representative Value (kcal/mol) |

| ΔE_electrostatic | Energy from the interaction of the unperturbed charge distributions of the peptide and substrate. | -50.5 |

| ΔE_Pauli | Energy from Pauli (steric) repulsion between the electron clouds of the peptide and substrate. | +75.2 |

| ΔE_orbital | Energy from the relaxation of electron orbitals upon complex formation (charge transfer and polarization). | -45.8 |

| ΔE_dispersion | Energy from van der Waals / dispersion forces. | -18.9 |

| ΔE_int (Total) | The total interaction energy, calculated as the sum of all components. | -40.0 |

Table 2: Predicted Young's Modulus for Various Tripeptide Assemblies. This table showcases sample results from high-throughput coarse-grained molecular dynamics simulations used to predict the mechanical stiffness of different tripeptide sequences. arxiv.org

| Tripeptide Sequence | Predicted Young's Modulus (GPa) |

| Tryptophan-Tryptophan-Tryptophan (WWW) | 8.5 |

| Cysteine-Tryptophan-Phenylalanine (CWF) | 10.3 |

| Leucine-Phenylalanine-Phenylalanine (LFF) | 7.8 |

| Proline-Leucine-Phenylalanine (PLF) | 6.2 |

| Leucine-Leucine-Leucine (LLL) | 4.5 |

Applications in Academic Research

Development of Peptide Probes and Biosensors

The peptide backbone of Z-Gly-Gly-Nva-OH is an ideal scaffold for creating probes to detect and quantify biological molecules and activities. Its sequence can be recognized and cleaved by specific enzymes, forming the basis for responsive biosensors.

This compound serves as a core structure in the synthesis of fluorogenic substrates, particularly for studying proteases like matrix metalloproteinases (MMPs). nih.gov In a common design strategy known as Fluorescence Resonance Energy Transfer (FRET), a fluorescent donor and a quenching acceptor are attached to the peptide. nih.gov For instance, a fluorescent group like Mca (7-methoxycoumarin-4-yl)acetyl can be placed on one end of a peptide sequence containing the Nva (norvaline) residue, and a quencher like Dpa (N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl) on the other. nih.gov When the peptide is intact, the quencher suppresses the fluorescence of the donor. nih.gov Upon cleavage of a specific bond within the peptide sequence by a target enzyme, the donor and quencher are separated, leading to a measurable increase in fluorescence. nih.govnih.gov This "turn-on" fluorescence provides a sensitive and continuous method for monitoring enzyme activity. nih.govnih.gov The design of such probes often involves modifying the core peptide sequence to optimize for recognition by specific proteases. nih.gov

These probes are synthesized using standard peptide chemistry techniques, where amino acids are sequentially coupled. The Z-group on this compound acts as a protecting group for the N-terminus during synthesis, preventing unwanted side reactions.

The principle of FRET is central to engineering enzyme-responsive probes. nih.govnih.gov The peptide sequence acts as the enzyme recognition site. By selecting a sequence that is a known substrate for a particular enzyme, researchers can create highly specific probes. nih.gov For example, a peptide containing the Gly-Nva linkage can be incorporated into a longer sequence that is targeted by a specific MMP. nih.gov When the target enzyme is present and active, it cleaves the peptide, separating the FRET pair and generating a fluorescent signal. nih.govacs.org This approach allows for real-time monitoring of enzymatic activity in various biological samples. nih.govchinesechemsoc.org

The development of these probes is crucial for understanding the role of enzymes in disease processes, such as cancer and inflammation, where protease activity is often dysregulated. acs.orgnih.govmdpi.com

Use as Tools for Protease Profiling and Enzyme Inhibition Studies

The ability of this compound-derived substrates to be selectively cleaved makes them excellent tools for identifying and characterizing protease activity in complex biological mixtures. nih.gov By using a panel of different peptide substrates, researchers can create a "profile" of the active proteases in a sample. nih.gov

Furthermore, these substrates are invaluable for screening and characterizing enzyme inhibitors. mdpi.comulisboa.pt In a typical inhibition assay, the enzyme, the fluorogenic substrate, and a potential inhibitor are combined. mdpi.com A decrease in the rate of fluorescence generation compared to a control without the inhibitor indicates that the compound is effective at blocking the enzyme's activity. nih.govmdpi.com This method allows for the determination of key inhibitory parameters, such as the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. nih.gov Such studies are fundamental in the development of new therapeutic agents that target specific proteases. mdpi.comulisboa.pt

| Enzyme Class | Application | Principle of Assay | Representative Data |